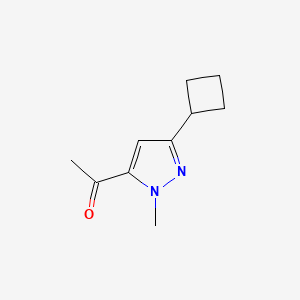

1-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(5-cyclobutyl-2-methylpyrazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(13)10-6-9(11-12(10)2)8-4-3-5-8/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAGEFNSAURFKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NN1C)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one typically involves a multi-step process. One common method includes the condensation of 3-cyclobutyl-1-methyl-1H-pyrazole with ethanone under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the reaction, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

1-(3-Cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions are often pyrazole derivatives with modified functional groups .

Scientific Research Applications

1-(3-Cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one, differing primarily in substituent groups attached to the pyrazole or aryl/heteroaryl moieties.

Pyrazole-Based Ethanone Derivatives with Aromatic Substituents

- 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (C₁₂H₁₁ClN₂O): This compound features a 4-chlorophenyl group and a methyl-substituted pyrazole. However, aromatic substituents like chlorophenyl may introduce metabolic stability challenges compared to alicyclic groups .

1-[1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one (C₁₂H₁₁ClN₂O, MW: 234.68 g/mol):

With a 3-chlorophenyl substituent, this derivative highlights the impact of aromatic halogenation on molecular weight and steric bulk. The chlorine atom’s electron-withdrawing nature could alter electronic density on the pyrazole ring, affecting reactivity in subsequent synthetic modifications .

Pyrazole Derivatives with Heteroaromatic Substituents

- Such heteroaromatic systems are often leveraged in materials science for their optoelectronic properties, a contrast to the cyclobutyl group’s steric and non-conjugative effects .

Alicyclic and Saturated Substituents

- 1-[5-(2-Chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-ethanone: The dihydropyrazole ring introduces partial saturation, reducing aromaticity and increasing conformational flexibility.

Sulfur-Containing Derivatives

- 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (C₁₁H₁₂ClNO₂S, MP: 137.3–138.5°C): This derivative includes a sulfoximine group, which introduces polarity and hydrogen-bond acceptor sites.

Data Table: Structural and Physicochemical Comparison

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |

|---|---|---|---|---|---|

| This compound | Cyclobutyl, methyl, acetyl | C₁₀H₁₄N₂O | 178.23 | N/A | Alicyclic substituent, no π-conjugation |

| 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one | 4-Chlorophenyl, methyl | C₁₂H₁₁ClN₂O | 234.68 | N/A | Aromatic halogenation, lipophilic |

| 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one | Sulfoximine, chloromethylphenyl | C₁₁H₁₂ClNO₂S | 257.73 | 137.3–138.5 | Polar sulfoximine group, crystalline |

| 1-[5-(2-Chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-ethanone | Dihydropyrazole, hydroxyl, chlorophenyl | C₁₂H₁₁ClN₂O₂ | 250.68 | N/A | Partial saturation, H-bond donor |

Implications of Structural Variations

- Cyclobutyl vs.

- Halogenation Effects : Chlorine atoms in similar compounds increase molecular weight and lipophilicity but may also pose synthetic challenges due to their electron-withdrawing nature .

- Sulfoximine vs. Acetyl Groups : Sulfoximine derivatives exhibit enhanced polarity and crystallinity, which could be advantageous in pharmaceutical crystallization processes .

Biological Activity

1-(3-Cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one (CAS: 1893162-23-6) is a pyrazole derivative with a molecular formula of C10H14N2O and a molecular weight of 178.23 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antibacterial, anti-inflammatory, antitumor, and antiviral effects. The unique structural features of pyrazole derivatives contribute significantly to their interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through mechanisms such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate several biochemical pathways, leading to various therapeutic effects.

Biochemical Pathways:

Pyrazole derivatives have been reported to exhibit a broad range of biological activities:

- Antibacterial

- Antimycobacterial

- Anti-inflammatory

- Antitumor

- Antidiabetic

- Antiviral

- Antioxidant

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized. However, studies on similar compounds suggest that factors such as solubility, stability, and metabolic pathways significantly influence its bioavailability and efficacy.

Research Findings and Case Studies

Recent studies have explored the biological activity of various pyrazole derivatives, including those structurally related to this compound. For instance:

Table 1: Summary of Biological Activities of Related Pyrazole Derivatives

| Compound | Activity Type | IC50/EC50 Values | Reference |

|---|---|---|---|

| Compound A | Antibacterial | 12 μM | |

| Compound B | Antitumor | 260 nM | |

| Compound C | Anti-inflammatory | Not specified | |

| Compound D | Antiviral | Not specified |

These findings indicate that structural modifications in pyrazole derivatives can lead to significant changes in their biological activities.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step processes, including the condensation of 3-cyclobutyl-1-methylpyrazole with ethanone. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can be utilized for further modifications and development of new derivatives.

Comparison with Similar Compounds

Comparative studies with other pyrazole derivatives highlight the unique properties of this compound. For example:

| Compound Name | Structure Variation | Notable Activity |

|---|---|---|

| 1-(3-Cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one | Different position on pyrazole ring | Varies significantly in activity |

| 1-(3-Cyclobutyl-1-methylpyrazolyl)ethanone | Structural isomer | Different reactivity profile |

These comparisons underscore the importance of specific substituent positioning in determining the biological activity of pyrazole derivatives.

Q & A

Q. What are the common synthetic routes for 1-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters or diketones. For example, ethyl acetoacetate reacts with substituted hydrazines under reflux to form the pyrazole core, followed by cyclobutyl group introduction via alkylation or cross-coupling reactions . Purification often employs recrystallization from ethanol or chromatography. Key steps include:

- Cyclocondensation : Reaction of β-ketoesters with hydrazines at 80–100°C.

- Functionalization : Alkylation at the pyrazole N1 position using methyl iodide.

- Cyclobutyl addition : Suzuki-Miyaura coupling or nucleophilic substitution with cyclobutyl reagents.

Q. Which spectroscopic techniques are used for structural characterization?

- NMR : H and C NMR confirm the pyrazole ring, cyclobutyl substituents, and ketone group. For example, the cyclobutyl protons show distinct splitting patterns due to ring strain .

- IR : Strong carbonyl absorption (~1700 cm) confirms the ethanone moiety .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. What are the primary challenges in synthesizing this compound?

- Regioselectivity : Ensuring substitution at the pyrazole C3 position requires careful control of reaction conditions (e.g., base strength, temperature) .

- Cyclobutyl Stability : Strain in the cyclobutyl ring may lead to side reactions (e.g., ring-opening), necessitating low-temperature reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol aids recrystallization .

- Catalysts : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency for cyclobutyl introduction .

- Temperature Control : Maintaining 60–80°C during cyclocondensation minimizes byproducts .

Q. How does X-ray crystallography confirm the molecular structure?

Single-crystal X-ray diffraction reveals bond lengths, angles, and spatial arrangement. For example, the cyclobutyl ring exhibits bond lengths of ~1.54 Å (C–C) and ~1.33 Å (C=C), with puckering angles consistent with strain analysis . Data quality is assessed via R-factor (<0.06) and data-to-parameter ratios (>15:1) .

Q. What strategies address contradictory biological activity data across studies?

- Structural Verification : Confirm compound identity via NMR and HRMS to rule out isomerism or degradation .

- Assay Replication : Standardize in vitro conditions (e.g., pH, temperature) to minimize variability .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Core Modifications : Replace the cyclobutyl group with cyclohexyl or phenyl to assess steric effects .

- Functional Group Addition : Introduce electron-withdrawing groups (e.g., –Cl, –CF) at the pyrazole C3 position to modulate electronic properties .

- In Silico Modeling : Use docking simulations to predict binding affinities to target enzymes (e.g., kinases) .

Q. What computational methods predict reactivity and stability?

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity .

- MD Simulations : Model solvation effects and conformational changes in biological environments .

- Degradation Pathways : Predict thermal or photolytic decomposition using software like Gaussian or ORCA .

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Cyclocondensation | 65–75 | Ethanol, reflux, 12 h | |

| Suzuki Coupling | 50–60 | Pd(PPh), DMF, 80°C | |

| Alkylation | 70–85 | NaH, THF, 0°C to RT |

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.